

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Funapide

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Compound of Interest				
Compound Name:	(R)-Funapide			
Cat. No.:	B607567	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)-enantiomer, (R)-Funapide, is the less active of the two stereoisomers. This document provides a comprehensive technical guide on the commercial availability of enantiomerically pure (R)-Funapide, along with detailed experimental protocols for its synthesis and chiral separation, and an overview of its mechanism of action.

Commercial Availability

Enantiomerically pure **(R)-Funapide** is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a key supplier.

Supplier	Product Name	Catalog No.	Purity	Enantiomeric Excess (ee)
MedchemExpres s	(R)-Funapide ((R)-TV 45070)	HY-16723A	99.22%	99.62%

Experimental Protocols Asymmetric Synthesis of (R)-Funapide



Foundational & Exploratory

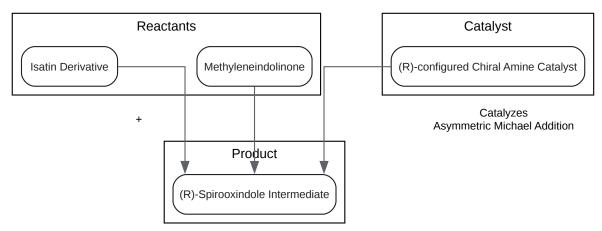
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The synthesis of the spirooxindole core of Funapide can be achieved through an asymmetric synthesis approach. While a detailed step-by-step protocol for the (R)-enantiomer is not publicly available, the following procedure is adapted from the patented synthesis of the (S)-enantiomer and established principles of asymmetric organocatalysis for the synthesis of spirooxindoles.[2][3] This proposed synthesis relies on a key asymmetric Michael addition reaction.

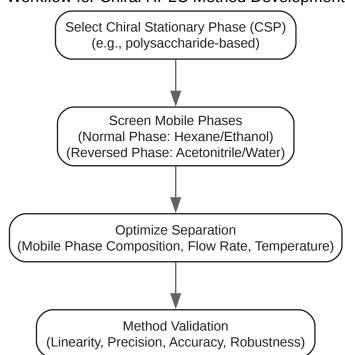
Reaction Scheme:



Proposed Asymmetric Synthesis of (R)-Funapide Core

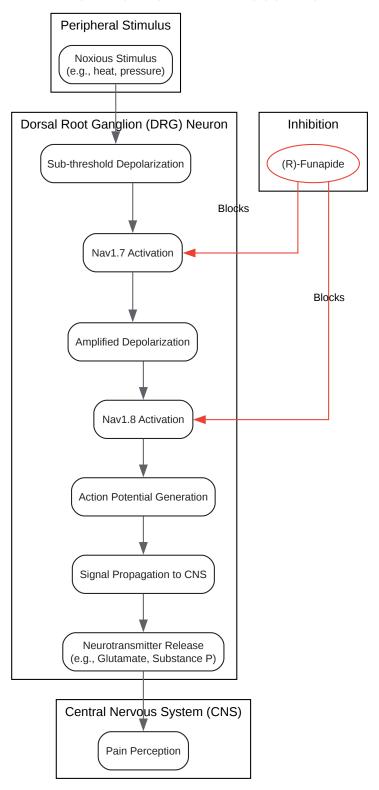


Workflow for Chiral HPLC Method Development





Nociceptive Signaling and Inhibition by (R)-Funapide



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References

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- 2. Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
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